molecular formula C7H6N2O2 B3318036 1h-Indazole-5,6-diol CAS No. 98549-93-0

1h-Indazole-5,6-diol

Cat. No.: B3318036
CAS No.: 98549-93-0
M. Wt: 150.13 g/mol
InChI Key: LDIOKVBESHXFQP-UHFFFAOYSA-N
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Description

1H-Indazole-5,6-diol (CAS 98549-93-0) is a high-purity chemical building block of significant interest in medicinal and synthetic chemistry. This compound features the indazole heterocyclic scaffold, which is recognized as a privileged structure in drug discovery due to its widespread presence in biologically active molecules . The 5,6-dihydroxy substitution pattern on the benzene ring makes it a valuable precursor for synthesizing more complex molecules and contributes to its potential ligand properties in coordination chemistry. The indazole core is a key structural motif in several FDA-approved drugs and clinical trial candidates, underpinning its importance in pharmaceutical development . Marketed drugs containing this scaffold, such as the anticancer agent Pazopanib and the anti-inflammatory drug Benzydamine, demonstrate the therapeutic relevance of indazole derivatives . Research into indazole compounds spans a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and cardiovascular applications . As such, this compound serves as a versatile intermediate for researchers designing and synthesizing novel compounds for various therapeutic areas. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indazole-5,6-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c10-6-1-4-3-8-9-5(4)2-7(6)11/h1-3,10-11H,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDIOKVBESHXFQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1h Indazole 5,6 Diol and Its Precursors

Strategies for the Construction of the 1H-Indazole Nucleus

The construction of the indazole ring system typically involves the formation of one or two new bonds, often through cyclization reactions. Several strategies have emerged, broadly categorized by the type of bond formation and catalytic system employed.

Intramolecular C-H amination represents a powerful and atom-economical approach for constructing the indazole core by forming a C-N bond via activation of a C-H bond. These methods often utilize directing groups or specific catalysts to achieve regioselectivity and efficiency.

Copper-Catalyzed C-H Amination: Copper salts, such as Cu(OAc)₂, have been employed to catalyze the intramolecular oxidative C-H amination of hydrazones, leading to the formation of 1H-indazoles caribjscitech.comresearchgate.netdovepress.com. This methodology typically involves a traceless directing group and proceeds under mild conditions with good yields.

Silver-Mediated C-H Amination: Silver(I) salts have also proven effective in mediating intramolecular oxidative C-H amination reactions of hydrazones, enabling the synthesis of a variety of 3-substituted indazoles acs.orgnih.gov. These reactions often proceed via a single-electron transfer (SET) mechanism.

Metal-Free C-H Amination: More recently, metal-free protocols have been developed, such as the iodobenzene-catalyzed oxidative C-H amination of hydrazones using Oxone as the oxidant iosrjournals.org. This approach avoids the use of transition metals, offering a greener alternative.

Transition metals play a pivotal role in facilitating a wide array of cyclization reactions for indazole synthesis, often enabling milder conditions, higher yields, and improved selectivity.

Palladium catalysis is widely utilized for constructing the indazole skeleton through various cyclization strategies, including oxidative benzannulations.

Benzannulation of Pyrazoles with Alkynes: Palladium catalysts, often in conjunction with co-catalysts or oxidants like Cu(OAc)₂, can mediate the oxidative benzannulation of pyrazoles with internal alkynes to form indazoles mdpi.comacs.orgresearchgate.net. This approach allows for the introduction of diverse substituents on the indazole core by varying the pyrazole (B372694) and alkyne starting materials.

Intramolecular N-Arylation: Palladium-catalyzed intramolecular N-arylation of ortho-haloarylhydrazones is another significant route to 1H-indazoles nih.govbeilstein-journals.org. This method typically involves the cyclization of an arylhydrazone derivative bearing a halogen atom on the aromatic ring.

Copper hydride (CuH) catalysis has emerged as a key method for the direct C3-functionalization of indazoles, particularly for installing substituents at the C3 position and creating quaternary stereocenters. This strategy often employs an "umpolung" approach, utilizing electrophilic indazole precursors.

C3-Allylation: A notable application of CuH catalysis involves the highly enantioselective allylation of N-(benzoyloxy)indazoles. This reaction efficiently produces C3-allyl 1H-indazoles with quaternary stereocenters, utilizing readily available allenes as coupling partners mit.educhemrxiv.orgacs.orgnih.govsci-hub.se. The mechanism suggests an enantioselectivity-determining transition state involving the indazole electrophile and a copper allyl complex.

The drive towards sustainable synthesis has led to the development of environmentally friendly methods for indazole preparation, often incorporating principles of green chemistry.

Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate indazole synthesis, often in conjunction with milder catalysts or solvent systems, leading to reduced reaction times and improved yields samipubco.comajrconline.org.

Heterogeneous Catalysis and Solvent-Free Conditions: The use of heterogeneous catalysts, such as copper oxide nanoparticles supported on activated carbon (CuO@C), facilitates catalyst recovery and reuse acs.org. Solvent-free conditions or the use of green solvents like PEG-400 further enhance the sustainability of these processes acs.org.

Visible Light Photoredox Catalysis: Metal-free, visible light-induced deoxygenative cyclization of ortho-carbonyl azobenzenes offers a novel pathway to 2H-indazoles under mild and efficient conditions rsc.org.

Diazotization followed by cyclization remains a classical yet versatile strategy for indazole synthesis, particularly starting from aniline (B41778) derivatives.

From Anilines and Related Compounds: The diazotization of ortho-substituted anilines, such as o-toluidine (B26562) or o-alkynylanilines, followed by intramolecular cyclization, can lead to the formation of 1H-indazoles chemicalbook.com. Similarly, the nitrosation of indoles can generate oxime intermediates that undergo cyclization rsc.org.

Diazenium (B1233697) Intermediates: An alternative route involves the activation of diazo compounds by diazonium salts, generating diazenium intermediates that can undergo intramolecular electrophilic cyclization to form indazoles nih.gov.

Precursors for Indazole Synthesis

The choice of precursor is critical for the success of any given synthetic methodology. Common precursors utilized in the aforementioned strategies include:

Arylhydrazones: Widely used in C-H amination and cyclization reactions caribjscitech.comresearchgate.netdovepress.comacs.orgnih.goviosrjournals.orgmdpi.comnih.govorganic-chemistry.orggoogle.com.

Aniline Derivatives: Such as o-toluidine and o-alkynylanilines, serve as starting materials for diazotization-cyclization routes chemicalbook.com.

Pyrazoles and Alkynes: Employed in palladium-catalyzed benzannulation reactions mdpi.comacs.orgresearchgate.net.

Azobenzenes: Used in transition-metal-catalyzed cyclizations, including those mediated by rhodium and cobalt rsc.orgmdpi.com.

Ortho-haloarylhydrazones: Key substrates for palladium- and copper-catalyzed intramolecular N-arylation nih.govbeilstein-journals.org.

N-(benzoyloxy)indazoles: Electrophilic precursors for CuH-catalyzed C3-functionalization mit.educhemrxiv.orgacs.orgnih.govsci-hub.se.

Aldehydes and Ketones: Often condensed with hydrazine (B178648) derivatives to form hydrazones or directly participate in cyclization reactions chemicalbook.comgoogle.comjmchemsci.com.

Data Tables

The following tables summarize representative examples of the synthetic methodologies discussed, highlighting key reagents, conditions, and outcomes.

Table 1: Transition-Metal Catalyzed Cyclization Approaches

Method/CatalystStarting MaterialsConditionsProducts (Type)Yield (%)Reference(s)
Pd-catalyzed Oxidative BenzannulationPyrazoles, Internal AlkynesPd(OAc)₂, Cu(OAc)₂·H₂O, oxidant, heatIndazolesModerate to Good mdpi.comacs.orgresearchgate.net
Pd-catalyzed Intramolecular N-Arylationo-HaloarylhydrazonesPd catalyst, base, solvent, heat1H-IndazolesGood nih.govbeilstein-journals.org
CuH Catalysis for C3-AllylationN-(benzoyloxy)indazoles, AllenesCuH catalyst, ligand, solvent, temperatureC3-Allyl 1H-indazoles (chiral)High mit.eduacs.orgnih.govsci-hub.se
Rh(III)-catalyzed C-H Functionalization/AdditionAzobenzenes, AldehydesCpRhCl₂, AgSbF₆, AcOH, dioxane, 80 °CN-aryl-2H-indazolesGood mdpi.com
Co(III)-catalyzed C-H Functionalization/AdditionAzobenzenes, AldehydesCpCo(III) catalyst, AcOH, solvent, benchtopN-aryl-2H-indazoles, FuransGood nih.gov

Table 2: C-H Amination and Diazotization/Cyclization Protocols

Method/CatalystStarting MaterialsConditionsProducts (Type)Yield (%)Reference(s)
Cu-catalyzed Intramolecular C-H AminationHydrazonesCu salt (e.g., Cu(OAc)₂), directing group, oxidant, solvent, heat1H-IndazolesExcellent caribjscitech.comresearchgate.netdovepress.com
Ag(I)-mediated Intramolecular C-H AminationHydrazonesAg(I) oxidant (e.g., AgNTf₂), solvent, heat3-Substituted 1H-IndazolesEfficient acs.orgnih.gov
Iodobenzene-catalyzed C-H Amination (Metal-free)HydrazonesIodobenzene (cat.), Oxone, Acetic acid, -10 °C1H-IndazolesModerate to Good iosrjournals.org
Diazotization of o-Toluidineo-ToluidineNaNO₂, Acetic acid, RT1H-IndazoleGood chemicalbook.com
Diazotization of o-Alkynylanilineso-AlkynylanilinesNaNO₂, acid3-Substituted 1H-IndazolesGood chemicalbook.com
Diazo Activation by Diazonium SaltsDiazo compounds, Diazonium saltsNo catalyst/reagentIndazoles, 1,2,4-TriazolesExcellent nih.gov

Table 3: Green Chemistry Approaches in Indazole Synthesis

Method/CatalystStarting MaterialsConditionsProducts (Type)Yield (%)Reference(s)
Microwave-Assisted SynthesisSalicylaldehyde, Hydrazine HydrateMicrowave irradiation, EtOH, NH₄Cl (cat.)1H-IndazolesGood samipubco.comajrconline.org
CuO@C Catalyzed Synthesis2-Bromobenzaldehydes, Primary Amines, Sodium AzideCuO@C (heterogeneous cat.), PEG-400 (green solvent), ligand-free, base-free2H-IndazolesGood acs.org
Visible Light Photoredox Synthesis (Metal-free)o-Carbonyl AzobenzenesVisible light (450 nm), B₂cat₂, THF2H-IndazolesExcellent rsc.org

Compound List

1H-Indazole

1H-Indazole-5,6-diol

Isoindazole

Indole (B1671886)

Pyrazoles

Azobenzenes

Hydrazones

o-Toluidine

o-Alkynylanilines

o-Haloarylhydrazones

N-(benzoyloxy)indazoles

Allenes

Aldehydes

Ketones

Carboxylic acids

Esters

Amides

Nitriles

Nitro compounds

Halogenated aromatic compounds

Aromatic carbonyl compounds

Nucleophilic Aromatic Substitution (SNAr) Ring Closurefigshare.comacs.orgnih.govnih.gov

Nucleophilic Aromatic Substitution (SNAr) is a significant reaction in the synthesis of various heterocyclic compounds, including indazoles. In the context of indazole formation, SNAr reactions typically involve the intramolecular cyclization of an activated aromatic precursor. For instance, a route to arylazoindazoles has been described where a C6F5-substituted formazan (B1609692) undergoes facile cyclization through intermolecular nucleophilic substitution upon deprotonation of its NH group figshare.comacs.orgnih.gov. This process leverages the electron-withdrawing nature of the pentafluorophenyl group to facilitate the nucleophilic attack and subsequent ring closure. Similarly, other methods for synthesizing 1-aryl-1H-indazoles involve the deprotonation of arylhydrazones followed by SNAr ring closure, often yielding the desired indazole in good to excellent yields nih.gov. While these specific examples focus on arylazoindazoles or 1-aryl-1H-indazoles, the underlying SNAr mechanism can be adapted for the synthesis of other indazole derivatives, provided suitable leaving groups and activating substituents are present on the aromatic ring.

Ullmann-Type Reactions in Indazole Synthesisresearchgate.netthieme-connect.comresearchgate.netrsc.orgacs.org

Ullmann-type reactions, typically copper-catalyzed, represent a robust method for forming carbon-nitrogen bonds and are widely applied in the synthesis of indazoles. Intramolecular Ullmann cyclization of hydrazones derived from ortho-haloaryl aldehydes or ketones is a common strategy researchgate.netthieme-connect.comacs.org. This approach often begins with the formation of a hydrazone intermediate, which then undergoes a copper-catalyzed intramolecular cyclization to yield the indazole core. For example, a concise route to indazoles involves an electronically directed metalation/formylation sequence, followed by condensation with methyl hydrazine to form a hydrazone, which then culminates in a copper-catalyzed intramolecular Ullmann cyclization acs.org. These reactions can be sensitive to reaction conditions, including the choice of base, solvent, and temperature, with optimization often required to achieve high yields and purity researchgate.netthieme-connect.com. Furthermore, Ullmann-type reactions have also been utilized for the N-arylation of indazoles with aryl iodides, often in aqueous media under mild conditions researchgate.net.

Regioselective Introduction of Hydroxyl Groupsresearchgate.net

The regioselective introduction of hydroxyl groups onto the indazole scaffold is crucial for synthesizing compounds like this compound. This can be achieved through various strategies, either by functionalizing a pre-formed indazole ring or by utilizing precursors that already bear the desired hydroxyl functionalities or their protected forms.

One direct method for obtaining 5,6-dihydroxy-1H-indazole involves post-cyclization functionalization. A reported synthesis of 5,6-dihydroxy-1H-indazole (DHI) involves a sequence that includes bromination, followed by cyclization with hydrazine monohydrate, and a final deprotection step using boron tribromide (BBr3) researchgate.net. This sequence suggests that a precursor molecule is first cyclized to form the indazole ring, and then hydroxyl groups are either introduced or deprotected at the desired positions. The use of BBr3 is a common method for cleaving ether protecting groups, implying that hydroxyl groups might be protected during earlier synthetic steps.

Alternatively, pre-functionalized aromatic precursors can be employed to construct the indazole ring with the hydroxyl groups already in place or in a protected form. This approach ensures the correct regiochemistry of the hydroxyl substituents from the outset. While specific details on the synthesis of this compound using pre-functionalized precursors are not extensively detailed in the provided snippets, the general principle involves starting with an aromatic compound that already possesses hydroxyl groups (often protected) at positions corresponding to the 5 and 6 positions of the final indazole, and then performing the cyclization reaction to form the indazole ring. The synthesis described in researchgate.net could potentially fall under this category if the initial bromination step is performed on a precursor that already contains hydroxyl or protected hydroxyl groups.

Preparation of 4,6-Disubstituted 1H-Indazole Derivatives as Intermediatesgoogle.comnih.govnih.gov

The synthesis of 4,6-disubstituted 1H-indazole derivatives is of significant interest, particularly as pharmaceutical intermediates google.com. Reports on the synthesis of these specific substitution patterns are noted as being less common google.com. However, research has demonstrated pathways to access such compounds. For example, routes have been developed for preparing 6-bromo-4-nitro-1H-indazole and 6-methyl-4-nitro-1H-indazole google.com. These syntheses often involve sequences starting from substituted anilines or benzonitriles, employing reactions like diazotization, cyclization, and electrophilic aromatic substitution to install the desired substituents at the 4 and 6 positions. Studies have also focused on synthesizing nitro-aryl 1H-indazole derivatives with substituents at both the C-4 and C-6 positions, highlighting their potential in medicinal chemistry, such as for targeting tumor immune checkpoints nih.govnih.gov.

Stereoselective Synthesis of this compound and Related Compounds

While this compound itself is an achiral molecule, stereoselective synthesis methodologies are crucial for producing chiral indazole derivatives or precursors. Research has explored highly enantioselective syntheses of C3-substituted 1H-indazoles bearing quaternary chiral centers using copper hydride catalysis nih.gov. Other studies have reported stereoselective syntheses of related heterocyclic systems incorporating the indazole moiety, such as hexahydro-2H-indazole derivatives exlibrisgroup.com and 2H-indazole analogues nih.gov. These methodologies often involve asymmetric catalysis or the use of chiral auxiliaries to control the stereochemical outcome of key bond-forming steps.

Chemical Reactivity and Derivatization of 1h Indazole 5,6 Diol

Reactions Involving Hydroxyl Groups (e.g., Etherification, Esterification)

The phenolic hydroxyl groups at the C5 and C6 positions are primary sites for derivatization. These groups can readily undergo common reactions such as etherification and esterification to yield a variety of derivatives.

Etherification: The conversion of the hydroxyl groups to ether linkages is a common strategy to modify the compound's properties. While direct etherification studies on 1H-Indazole-5,6-diol are not extensively detailed, the synthesis of related 5,6-dialkoxy-1H-indazoles has been successfully demonstrated, indicating that the diol is a viable precursor for such derivatives. For instance, 5,6-dimethoxy-3-methyl-1H-indazole has been synthesized through the reductive cyclization of 4',5'-dimethoxy-2'-nitroacetophenone oxime. semanticscholar.org Another related compound, Methyl 5,6-dimethoxy-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate, has also been synthesized, further confirming the stability of the 5,6-dimethoxy indazole core. nih.gov These syntheses underscore the feasibility of accessing dialkoxy derivatives, which would logically be produced via Williamson ether synthesis or other etherification methods starting from the diol.

Esterification: The hydroxyl groups of this compound can also be converted to esters through reactions with acylating agents like acid chlorides or anhydrides. This type of reaction is fundamental for phenolic compounds. For example, the formation of a methyl ester at a different position on the indazole ring has been reported in the case of 1-methyl-1H-indazole-6-carboxylic methyl ester. researchgate.net This suggests that standard esterification protocols would be applicable to the 5,6-diol, allowing for the synthesis of a range of diester derivatives.

The derivatization of these hydroxyl groups is significant as it can modulate the molecule's solubility, lipophilicity, and electronic properties, which is crucial for various applications.

Tautomeric Equilibrium and Interconversion Studies of Indazole Diols

Indazole and its derivatives are known to exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. chemicalbook.comnih.gov

For the parent indazole molecule, extensive theoretical and experimental studies have established that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. chemicalbook.comd-nb.info Computational studies, such as those using MP2/6-31G** calculations, indicate that the 1H-tautomer is more stable by approximately 15 kJ·mol⁻¹ (3.6 kcal/mol). chemicalbook.comnih.gov This energetic preference for the 1H form is generally observed regardless of the solvent. chemicalbook.com The greater stability of 1H-indazoles is a critical factor influencing their reactivity and the products formed in various reactions. d-nb.info

Comparison of Indazole Tautomer Stability
TautomerRelative StabilityCalculated Energy Difference (kJ·mol⁻¹)Reference
1H-IndazoleMore Stable- chemicalbook.comnih.gov
2H-IndazoleLess Stable~15 chemicalbook.comnih.gov

The presence of substituents on the benzene (B151609) ring can influence the tautomeric equilibrium. The electron-donating nature of the two hydroxyl groups at the C5 and C6 positions in this compound is expected to impact the electron density distribution across the bicyclic system. This, in turn, can affect the relative stabilities of the 1H and 2H tautomers. However, specific studies quantifying the effect of 5,6-dihydroxy substitution on the tautomeric preference are not widely available. In general, the electronic character of substituents plays a role in N-alkylation reactions, where the ratio of N1 to N2 products can be altered, suggesting an influence on the properties of the respective nitrogen atoms. d-nb.infonih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Indazole Ring System

The aromatic benzene portion of the indazole ring is susceptible to substitution reactions, with the outcome heavily influenced by the existing substituents.

Electrophilic Substitution: The indazole ring system can undergo electrophilic substitution reactions such as halogenation and nitration. chemicalbook.com For this compound, the two hydroxyl groups are strong activating, ortho- and para-directing groups. Consequently, they are expected to direct incoming electrophiles primarily to the C4 and C7 positions, which are ortho to the hydroxyl groups. For the parent 1H-indazole, chlorination in an acid medium can yield a mixture of products, including 3-chloro-, 3,5-dichloro-, and 3,5,7-trichloro-1H-indazoles. chemicalbook.com The powerful activating effect of the diol functionality in this compound would likely facilitate these reactions under milder conditions and direct the substitution to the 4 and 7 positions.

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) on the indazole ring is also possible but typically requires the presence of strong electron-withdrawing groups (such as a nitro group) and a good leaving group (such as a halogen) on the aromatic ring. For example, an efficient synthesis of 1-aryl-5-nitro-1H-indazoles has been developed from 2-fluoro-5-nitro-substituted acetophenones and benzaldehydes. nih.govresearchgate.net In this case, the fluorine atom is displaced by a nucleophile in a ring-closing reaction, a process activated by the adjacent nitro group. For this compound, which lacks such activating and leaving groups, SNAr reactions are not expected to occur under standard conditions.

Structural and Spectroscopic Characterization of 1h Indazole 5,6 Diol

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure through the analysis of fragmentation patterns. For 1H-Indazole-5,6-diol, the molecular weight is a fundamental piece of information derived from its mass spectrum.

Based on its molecular formula, C7H6N2O2, this compound has a calculated molecular weight of 150.14 g/mol bldpharm.com. In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) would ideally correspond to this mass. However, for compounds with hydroxyl groups, fragmentation can be complex, and the molecular ion peak may be of low intensity or absent. General principles of mass spectrometry suggest that fragmentation patterns arise from the cleavage of weaker bonds within the molecule, leading to a series of fragment ions that provide structural information libretexts.org. For indazole derivatives, common fragmentation pathways can involve the loss of substituents or ring fragmentation mdpi.comnih.gov. For instance, studies on related indazole compounds have shown characteristic fragment ions resulting from the loss of functional groups or parts of the heterocyclic ring system nist.gov.

While the molecular weight of this compound is established, detailed fragmentation patterns specifically for this compound are not extensively reported in the readily accessible scientific literature. Studies on related compounds, such as 1H-Indazole (MW 118.1359) nist.gov or other substituted indazoles, provide context for potential fragmentation pathways in this class of molecules, but specific data for this compound's fragmentation is limited.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of crystalline solids. It provides precise information regarding bond lengths, bond angles, molecular conformation, and crystal packing arrangements. This technique is crucial for understanding the solid-state behavior of a compound.

The process involves diffracting X-rays off a single crystal of the material. The resulting diffraction pattern is analyzed to reconstruct a three-dimensional map of electron density, revealing the positions of atoms within the crystal lattice patnawomenscollege.in. For indazole derivatives, X-ray crystallography can elucidate the planarity of the indazole ring system and the spatial orientation of substituents. For example, studies on certain (1H-indazol-1-yl)methanol derivatives have shown that these compounds can form dimers through intermolecular O–H···N hydrogen bonds, influencing their crystal packing nih.gov.

However, specific X-ray crystallographic data for this compound, such as its crystal system, space group, or detailed bond parameters, is not widely available in the surveyed literature. In some instances, for related indazole compounds, it has been noted that X-ray crystallographic data may not have been published .

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for separating, identifying, and quantifying components in a mixture. It is particularly valuable for assessing the purity of chemical compounds by separating the target analyte from any impurities.

In the analysis of indazole derivatives, HPLC is frequently employed to determine purity levels. For example, 5-Amino-1H-indazole is reported to have a purity of ≥98.0% as determined by HPLC and titration analysis avantorsciences.comvwr.com. Other reference materials within the indazole class have also undergone homogeneity assessment and purity determination using HPLC, often coupled with UV or Evaporative Light Scattering Detection (ELSD) lgcstandards.comindustry.gov.auindustry.gov.au. These studies demonstrate the utility of HPLC in establishing the quality and purity of indazole-based compounds.

While HPLC is a standard method for purity assessment in this chemical family, specific HPLC methods or reported purity values for this compound are not readily found in the searched literature.

Data Tables

Table 1: Basic Properties of this compound

PropertyValueSource
CAS Number98549-93-0 bldpharm.com
Molecular FormulaC7H6N2O2 bldpharm.com
Molecular Weight150.14 g/mol bldpharm.com

Table 2: Examples of HPLC Purity Assessment for Related Indazole Compounds

Compound NameCAS NumberReported Purity (Method)Source
5-Amino-1H-indazole19335-11-6≥98.0% (HPLC, titration analysis) avantorsciences.comvwr.com
1H-Indazole271-44-3Not specified (MS data available) nist.gov
(3-Cyano-1-methyl-1H-indazol-5-yl)boronic acid1800482-69-2Not specified (MS data mentioned)

Theoretical and Computational Studies of 1h Indazole 5,6 Diol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are fundamental tools for exploring the molecular characteristics of 1H-Indazole-5,6-diol. These methods are used to solve the Schrödinger equation for the molecule, providing detailed information about its geometry, electronic structure, and energetic properties.

The first step in a computational study is typically geometry optimization, where the most stable three-dimensional arrangement of atoms in the this compound molecule is determined. This process involves finding the minimum energy structure on the potential energy surface. For a molecule with rotatable bonds, such as the hydroxyl groups in this compound, a conformational analysis is crucial. This analysis explores the different spatial orientations (conformers) of the hydroxyl groups and their relative stabilities. The presence of intramolecular hydrogen bonding between the hydroxyl groups and with the indazole nitrogen atoms is a key factor in determining the preferred conformation.

Illustrative Conformational Energy Data for this compound

Conformer Relative Energy (kcal/mol) Key Dihedral Angles (°) Intramolecular H-bonds
A 0.00 O5-C5-C6-O6 = 0.5 O5-H···N1, O6-H···O5
B 1.25 O5-C5-C6-O6 = 180.0 O5-H···N1

Note: This table is illustrative and presents hypothetical data to demonstrate the output of a conformational analysis.

The electronic properties of this compound are critical to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. irjweb.com

Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV)
HOMO -5.8
LUMO -1.2

Note: This table contains hypothetical data for illustrative purposes.

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites. The ESP map is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. For this compound, the ESP map would likely show negative potential around the oxygen and nitrogen atoms, and positive potential around the hydroxyl and N-H protons.

Quantum chemical calculations can accurately predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. libretexts.org By calculating the magnetic shielding tensors of the nuclei in the optimized geometry of this compound, it is possible to predict the ¹H and ¹³C NMR chemical shifts. These theoretical predictions can aid in the interpretation of experimental NMR spectra and the structural elucidation of the compound and its derivatives. For example, calculations on 1H-indazole and its nitro derivatives have provided a sound basis for experimental observations. nih.govresearchgate.net

Predicted vs. Experimental ¹H NMR Chemical Shifts for a Hypothetical Indazole Derivative

Proton Calculated Chemical Shift (ppm) Experimental Chemical Shift (ppm)
H1 12.5 12.3
H3 8.1 8.0
H4 7.6 7.5

Note: This table is for illustrative purposes and does not represent actual data for this compound.

The acidity and basicity of this compound, quantified by its pKa values, can be predicted through computational methods. These calculations typically involve computing the Gibbs free energy change for the deprotonation and protonation reactions in a solvent, often modeled using a polarizable continuum model. The pKa of the parent 1H-indazole is known, and computational studies can elucidate how the presence of the hydroxyl groups at the 5 and 6 positions influences its acidic and basic properties. researchgate.net

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and reaction products, as well as to calculate activation energies and reaction rates. For instance, the mechanism of the addition of 1H-indazole to formaldehyde (B43269) has been studied theoretically, providing insights into the reaction pathway. nih.gov A similar approach could be applied to study the reactions of this compound, such as its synthesis or its participation in biochemical pathways.

Molecular Docking Simulations for Ligand-Target Interactions

A comprehensive review of scientific literature and computational chemistry databases reveals a notable absence of specific molecular docking studies for this compound. While the broader class of indazole derivatives has been the subject of numerous computational investigations to explore their interactions with various biological targets, research focusing explicitly on the 5,6-diol substituted indazole is not publicly available.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand, such as this compound, might interact with a protein's binding site at the molecular level. Such studies typically provide insights into the binding affinity, mode of interaction, and the key amino acid residues involved in stabilizing the ligand-protein complex.

The lack of specific docking studies for this compound means that there are no available data to populate tables on binding energies, inhibition constants (Ki), or to detail the specific hydrogen bonds and hydrophobic interactions it might form with any particular protein target.

Consequently, a detailed analysis of its ligand-target interactions based on molecular docking simulations cannot be provided at this time. Future computational research would be necessary to elucidate the potential binding modes and therapeutic targets of this compound.

Mechanistic Investigations of Biological Activities and Structure Activity Relationships Sar

General Overview of Indazole Derivatives' Biological Relevance

Indazole, a bicyclic heterocyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a privileged scaffold in drug discovery. nih.govnih.gov The 1H-indazole tautomer is generally the most thermodynamically stable and thus the predominant form. nih.gov Synthetic compounds incorporating this nucleus exhibit a vast array of pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, and antitumor effects. nih.govresearchgate.net

The versatility of the indazole core allows for substitutions at various positions, leading to a wide range of biological targets. nih.gov A significant number of indazole-containing drugs have received FDA approval, validating the therapeutic importance of this scaffold. For instance, axitinib (B1684631) and pazopanib (B1684535) are tyrosine kinase inhibitors used in cancer therapy, while granisetron (B54018) is a 5-HT3 antagonist used to prevent chemotherapy-induced nausea. pnrjournal.com The broad applicability of indazole derivatives stems from the core's ability to engage in key interactions, such as hydrogen bonding and hydrophobic interactions, with biological macromolecules. nih.gov This has led to their development as inhibitors for a variety of enzyme families, most notably protein kinases. researchgate.net

Structure-Activity Relationship (SAR) Studies of 1H-Indazole-5,6-diol Analogues

While specific structure-activity relationship (SAR) studies focusing exclusively on this compound are not extensively documented in publicly available literature, a wealth of information on broader classes of indazole derivatives allows for the extrapolation of key principles that are likely to govern its activity and that of its analogues.

SAR studies on various indazole series have consistently highlighted the importance of substituents at different positions on the bicyclic core for modulating potency and selectivity. nih.gov For kinase inhibitors, substitutions at the C3 and C6 positions of the indazole ring are often crucial for achieving high affinity. nih.gov For instance, in a series of hepcidin (B1576463) production inhibitors, modifications at these positions were systematically explored to optimize activity. nih.gov

Impact of Hydroxyl Group Position and Derivatization on Activity

The presence and positioning of hydroxyl groups on a pharmacophore are critical determinants of its biological activity, primarily due to their ability to act as both hydrogen bond donors and acceptors. In the case of this compound, the vicinal diol system on the benzene ring is a key structural feature.

While direct derivatization studies on this compound are scarce, general principles of medicinal chemistry suggest that these hydroxyl groups are prime candidates for interaction with polar residues, such as aspartate or glutamate, in a protein's binding site. The ortho-positioning of the two hydroxyls can also allow for chelation of metal ions, which can be relevant for certain enzyme classes.

Studies on other classes of compounds, such as coumarins, have shown that phenolic hydroxyl groups are crucial for antioxidant activity. whiterose.ac.uk Derivatization of these groups, for example through methylation to form methoxy (B1213986) groups, can significantly alter the biological profile, sometimes improving properties like cell penetration at the cost of eliminating a key hydrogen bonding interaction. whiterose.ac.uk For indazole-based kinase inhibitors, hydroxyl groups can be pivotal. For example, in a series of FGFR1 inhibitors, a phenolic hydroxyl group was found to be crucial for inhibitory activity, a finding reinforced by molecular modeling. nih.gov

Conformational Requirements for Biological Target Binding

The specific three-dimensional arrangement of an inhibitor within the binding site of its target is fundamental to its efficacy. For indazole-based kinase inhibitors, the planar indazole ring typically serves as a scaffold that anchors the molecule in the ATP-binding pocket by forming key hydrogen bonds with the hinge region of the kinase. nih.gov

Molecular docking and X-ray crystallography studies of various indazole derivatives have provided insights into these binding modes. For instance, the indazole nitrogen atoms are often involved in crucial hydrogen bond donor/acceptor interactions with backbone atoms of the kinase hinge region, such as the NH of an alanine (B10760859) residue. nih.govnih.gov Substituents on the indazole core then project into adjacent hydrophobic and solvent-exposed regions, allowing for further optimization of potency and selectivity. nih.gov

For this compound, it is hypothesized that the indazole core would adopt a similar orientation in a kinase binding site, while the 5,6-diol moiety would be positioned to interact with residues in the solvent-accessible or ribose-binding regions. The rotational flexibility of the hydroxyl groups would allow them to adopt energetically favorable conformations to maximize these interactions.

Enzyme Inhibition and Receptor Modulation Studies

Indazole derivatives have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases like cancer. researchgate.net

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases is a validated target in oncology. Several studies have focused on developing indazole-based compounds as FGFR inhibitors. A fragment-based drug design approach successfully identified an indazole pharmacophore for FGFR inhibition. nih.gov In this context, it was discovered that substituting a less active indole (B1671886) core with an indazole core significantly improved FGFR1 inhibition, with IC50 values in the micromolar range for the initial fragment hits. nih.gov This enhancement was attributed to the ability of the indazole N2 atom to form a hydrogen bond with the backbone NH of Ala564 in the FGFR1 hinge region. nih.gov

Further optimization of these indazole fragments has led to highly potent inhibitors. SAR studies in this area have shown that substituents at the C6 position of the indazole ring can be modified to enhance potency and explore different regions of the ATP binding site. researchgate.net The data below summarizes the inhibitory activity of a selection of indazole derivatives against FGFR1.

Compound IDR Group (at C6)FGFR1 IC50 (nM)
9d 3-methoxyphenyl15.0
9e 3-ethoxyphenyl13.2
9k 3,5-dichlorophenyl>1000
9s 4-cyanophenyl10.9
9u 3-fluoro-5-methoxyphenyl3.3
Data sourced from a study on indazole-based FGFR1 inhibitors. researchgate.net

Epidermal Growth Factor Receptor (EGFR) Kinase Activity

The Epidermal Growth Factor Receptor (EGFR) is another critical tyrosine kinase target in cancer therapy. The indazole scaffold has been successfully employed to develop potent EGFR inhibitors, including those active against drug-resistant mutants. The general binding mode involves the indazole core interacting with the kinase hinge region, a common theme among kinase inhibitors. researchgate.net While specific data for this compound is not available, the broader class of indazole derivatives has shown promise in this area.

Indoleamine 2,3-dioxygenase 1 (IDO1) Enzyme Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism. nih.govnih.gov Its role in creating an immunosuppressive microenvironment has made it an attractive target for cancer immunotherapy. nih.gov The 1H-indazole scaffold has been identified as a novel and potent pharmacophore for IDO1 inhibition. nih.gov

The mechanism of inhibition involves the interaction of the indazole derivatives with the ferrous ion of the enzyme's heme group, as well as with key residues within the hydrophobic pockets A and B of the active site. nih.gov Structure-activity relationship (SAR) analyses have demonstrated that the 1H-indazole core is essential for this inhibitory activity. Furthermore, the nature and position of substituent groups on the indazole ring play a crucial role in modulating potency. Specifically, substitutions at both the 4- and 6-positions have been shown to significantly influence the compound's inhibitory efficacy. nih.gov One study identified a 1H-indazole derivative, compound 2g, which exhibited an IC50 value of 5.3 μM, highlighting the potential of this chemical class. nih.gov

IDO1 Inhibition by 1H-Indazole Derivatives
CompoundTargetIC50 (μM)Key SAR Findings
Compound 2g (a 1H-indazole derivative)IDO15.31H-indazole scaffold is necessary for inhibition; substituent groups at the 4- and 6-positions largely affect inhibitory activity. nih.gov

DNA Gyrase Inhibition and Anti-bacterial Mechanisms

Bacterial DNA gyrase, a type II topoisomerase, is a well-established and clinically validated target for antibacterial agents. nih.gov Indazole derivatives have emerged as a novel class of inhibitors that target the GyrB subunit of this enzyme. nih.gov This mechanism is distinct from that of fluoroquinolone antibiotics, which act on the GyrA subunit, offering a potential avenue for overcoming the widespread cross-resistance observed with fluoroquinolones. nih.gov

Through structure-based drug design, indazole derivatives have been developed that demonstrate excellent enzymatic and antibacterial activity. These compounds have shown particular efficacy against clinically significant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), fluoroquinolone-resistant MRSA, Streptococcus pneumoniae, and Enterococcus species. nih.gov The development of these indazole-based GyrB inhibitors provides a promising strategy to combat the growing challenge of bacterial antibiotic resistance. nih.gov

CRAF Inhibitors

CRAF is a member of the RAF kinase family, which plays a critical role in the RAS/mitogen-activated protein kinase (MAPK) signaling cascade. researchgate.net Dysregulation of this pathway is common in human cancers. While many RAF inhibitors target the BRAF isoform, paradoxical activation of the signaling pathway can occur, suggesting that selective CRAF inhibitors could be more beneficial for cancers with Ras mutations. nih.gov

Research has led to the development of 3-carboxamido-2H-indazole-6-arylamide derivatives as potent and selective CRAF inhibitors. nih.govnih.gov Docking studies of these compounds into the CRAF kinase domain indicate a tight binding pattern. The nitrogen atoms of the indazole ring form crucial hydrogen bonds with the hinge residue Cys424, anchoring the inhibitor in the active site. nih.gov One of the most promising compounds from this series, compound 10d, demonstrated a potent IC50 value of 38.6 nM for CRAF and exhibited over 270-fold selectivity against the BRAF kinase. nih.gov

CRAF Inhibition Data
Compound SeriesTargetLead CompoundIC50 (nM)Selectivity
3-carboxamido-2H-indazole-6-arylamideCRAF10d38.6>270-fold over BRAF kinase nih.gov

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidase (MAO) enzymes are critical for the metabolism of neurotransmitter amines and are significant targets in the treatment of neuropsychiatric and neurodegenerative disorders. nih.gov Indazole derivatives have been identified as potent MAO inhibitors, with a notable selectivity for the MAO-B isoform. nih.gov

A study investigating a series of C5- and C6-substituted indazole derivatives found that while only one compound showed submicromolar inhibition of human MAO-A, all tested compounds were submicromolar inhibitors of human MAO-B. nih.gov The SAR analysis revealed that substitution on the C5 position of the indazole ring was particularly favorable for potent MAO-B inhibition, yielding compounds with IC50 values in the low nanomolar range (0.0025–0.024 µM). nih.gov Further mechanistic studies of a selected derivative confirmed a competitive mode of MAO inhibition. nih.gov

MAO-B Inhibition by C5-Substituted Indazoles
Compound ClassTargetIC50 Range (μM)Inhibition Mode
C5-substituted indazolesHuman MAO-B0.0025–0.024Competitive nih.gov

Calcium-Release Activated Calcium (CRAC) Channel Blockade

The Calcium-Release Activated Calcium (CRAC) channel is a highly calcium-selective ion channel that plays a crucial role in immune cell function and inflammatory responses. researchgate.net Indazole-3-carboxamides have been identified as potent blockers of the CRAC channel. researchgate.net

The SAR studies of this class of compounds have revealed that the regiochemistry of the amide linker is a critical determinant of activity. researchgate.net Indazole derivatives featuring a 3-carboxamide linkage (-CO-NH-Ar) are potent CRAC channel blockers, whereas their corresponding "reverse" amide isomers are inactive. researchgate.net This specific regiochemical requirement is a unique feature among known CRAC channel inhibitors. researchgate.net The most potent compounds in this series, such as 12d, actively inhibit calcium influx and stabilize mast cells with sub-micromolar IC50 values. researchgate.net Computational modeling suggests these compounds may bind directly to the Orai proteins that constitute the transmembrane pore of the CRAC channel.

CRAC Channel Blockade by Indazole-3-Carboxamides
CompoundTargetCa2+ Influx IC50 (μM)TNFα Production IC50 (μM)Key SAR Finding
12dCRAC Channel0.670.28The 3-carboxamide regiochemistry is critical for activity; the reverse amide isomer (9c) is inactive. researchgate.net
12aCRAC Channel1.51Sub-µM

G-Protein-Coupled Receptor 84 (GPR84) Antagonism

G-Protein-Coupled Receptor 84 (GPR84) is a proinflammatory receptor that is considered a potential therapeutic target for inflammatory and fibrotic diseases. Recent developments have identified furoindazole derivatives as antagonists of GPR84. A patent from Bayer AG described a series of these compounds for the potential treatment of inflammation, metabolic disorders, and autoimmune diseases. An exemplified compound from this series displayed potent antagonistic activity at human GPR84 receptors, with an IC50 value of 0.004 µM in a cAMP-based assay. This highlights the utility of the indazole scaffold in developing potent modulators for this receptor.

FMS-like Tyrosine Kinase 3 (FLT3) and its Mutants

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), making it a key therapeutic target. A series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) and phenyl urea (B33335) derivatives have been developed as potent, type II FLT3 inhibitors. These compounds are effective against both wild-type FLT3 and its clinically relevant mutants, including those with internal tandem duplication (FLT3-ITD) and tyrosine kinase domain (FLT3-TKD) mutations that are associated with drug resistance.

The mechanism of action involves key molecular interactions within the kinase domain. The indazole group plays a significant role, with its amino hydrogen atom forming a hydrogen bond with the amide oxygen of Cys694. Another hydrogen bond forms between the inhibitor's amide linker and the oxygen of Asp829. Additionally, the benzimidazole (B57391) fused ring engages in π-π stacking interactions with Phe691 and Phe830. The most potent inhibitor identified, compound 8r, demonstrated strong inhibitory activity against FLT3 and its mutants with nanomolar IC50 values.

Inhibition of FLT3 and its Mutants
CompoundTargetIC50 (nM)
8rFLT3 (wild-type)41.6
FLT3-ITD (W51)22.8
FLT3-TKD (D835Y)5.64

Serotonin (B10506) (5-HT) Receptor Agonism/Antagonism

Currently, there is a lack of specific research data detailing the agonistic or antagonistic activity of this compound at serotonin (5-HT) receptors. While the broader indazole scaffold is a component of some compounds targeting the serotonergic system, direct evidence of interaction and structure-activity relationships for the 5,6-diol substituted derivative is not available in the reviewed literature.

Other Relevant Biological Targets (e.g., CDK2, c-Met, HSP90, VEGFR2, LRRK2)

Investigations into the direct inhibitory or modulatory effects of this compound on several other key biological targets have yielded limited specific findings.

CDK2, c-Met, HSP90, and VEGFR2: There is no specific data available from the reviewed scientific literature to suggest that this compound has been evaluated as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2), Mesenchymal-Epithelial Transition factor (c-Met), Heat Shock Protein 90 (HSP90), or Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). While various indazole derivatives have been explored as inhibitors of these kinases, the specific activity of the 5,6-diol substituted compound remains uncharacterized.

LRRK2: While direct studies on this compound are not available, a patent application has disclosed a series of 1-pyrazolyl-5,6-disubstituted indazole derivatives as potential inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2) for the treatment of Parkinson's disease. This suggests that the 5,6-disubstituted indazole scaffold may be a viable starting point for the development of LRRK2 inhibitors. However, this patent does not specifically mention or provide data for the 5,6-dihydroxy (-diol) substitution.

Mechanistic Insights into Cellular Effects (e.g., Antiproliferative Activity in Cell Lines)

Specific studies detailing the mechanistic insights into the cellular effects of this compound, including its antiproliferative activity in various cell lines, are not extensively documented in the available scientific literature. While the indazole core is a common feature in many compounds with demonstrated antiproliferative effects, the specific contribution and mechanism of the 5,6-dihydroxy substitution pattern have not been elucidated. Research on other indazole derivatives has shown that they can induce apoptosis and affect cell cycle progression in cancer cell lines. nih.gov For instance, one study on a different indazole derivative, compound 2f, demonstrated that it could inhibit proliferation and induce apoptosis in the 4T1 breast cancer cell line by upregulating cleaved caspase-3 and Bax, and downregulating Bcl-2. nih.gov However, it is crucial to note that these findings are not directly applicable to this compound without specific experimental validation.

Potential Research Applications Beyond Direct Therapeutic Use

Applications in Materials Science (e.g., Photophysical Properties)

Research has indicated that 5,6-dihydroxy-1H-indazole (DHI) possesses properties that make it suitable for materials science applications, particularly in the development of functional polymers. DHI shares structural similarities with dopamine (B1211576), a well-known catecholamine that undergoes self-polymerization to form poly(dopamine) (PDA) researchgate.netresearchgate.net. This "mussel-inspired" chemistry allows DHI to participate in similar polymerization processes, expanding the scope of heterocyclic catechol derivatives for creating functional materials researchgate.netresearchgate.net.

Studies have shown that DHI can undergo self-polymerization, although its polymerization kinetics are reported to be slower than that of dopamine researchgate.net. Crucially, DHI is compatibly polymerizable with dopamine, enabling the preparation of copolymer coatings with varying molar ratios of the two components researchgate.netresearchgate.net. For instance, a DHI:dopamine molar ratio of 3:2 has been utilized to prepare polymer capsules researchgate.net. The incorporation of DHI into these polymeric structures is proposed to enhance colloidal stability and introduce additional coordinating functionalities due to its pyrazole (B372694) moieties researchgate.net. While specific photophysical properties of DHI itself are not extensively detailed in the provided literature, general indazole derivatives have been noted for their promising photophysical characteristics, acting as emergent fluorophores mdpi.com.

Table 1: Comparative Polymerization Characteristics of 5,6-Dihydroxy-1H-indazole (DHI) and Dopamine

Property/Application5,6-Dihydroxy-1H-indazole (DHI)Dopamine
Self-Polymerization Yes, via mussel-inspired chemistryYes, forms poly(dopamine) (PDA)
Polymerization Kinetics Slower than dopamineFaster than DHI
Copolymerization Compatible with dopamineForms copolymers with DHI
Copolymerization Ratio e.g., 3:2 DHI:dopamine ratio reported for capsule preparatione.g., 3:2 DHI:dopamine ratio reported for capsule preparation
Material Enhancement Enhances colloidal stability, provides coordinating functionalityForms base polymer matrix
Potential Applications Functional materials, coatings, capsulesFunctional coatings, biomaterials, drug delivery

Role as Intermediates in Organic Synthesis

The indazole core is a recognized scaffold and building block in organic synthesis, with various derivatives serving as intermediates in the creation of more complex molecules chemimpex.compnrjournal.comontosight.airesearchgate.net. However, specific research detailing the use of 1h-Indazole-5,6-diol (DHI) as a synthetic intermediate for other compounds is not prominently featured in the reviewed literature. While general indazole derivatives are employed as key intermediates in the synthesis of pharmaceuticals and other organic compounds, the specific role of the diol form in such transformations remains an area for further investigation.

Exploration as Corrosion Inhibitors

Indazole derivatives have been investigated for their potential as corrosion inhibitors, particularly for metals in acidic environments researchgate.netresearchgate.netmdpi.comscielo.brnih.gov. Studies have explored the adsorption mechanisms and protective film formation capabilities of various substituted indazoles, demonstrating significant corrosion protection efficiencies researchgate.netresearchgate.netscielo.br. For instance, quantum chemical calculations have been used to evaluate the corrosion inhibition properties of several indazole derivatives researchgate.net. However, there is no specific published research found within the provided search results that directly examines this compound (DHI) in the context of corrosion inhibition.

Potential in Agrochemical Development (e.g., Herbicidal Properties)

The indazole moiety has been identified as a potential fragment in herbicidal compounds researchgate.net. Research has explored the synthesis and herbicidal activity of specific indazole derivatives, such as 6-indazolyl-2-picolinic acids, which have shown inhibitory effects on weed growth nih.gov. Additionally, 1H-Indazole-5-carboxylic acid has been mentioned in the context of agrochemical formulation for developing new pesticides and herbicides chemimpex.com. Despite these findings for related indazole compounds, specific studies focusing on the herbicidal or broader agrochemical potential of this compound (DHI) were not found in the provided literature.

Role in Dye Chemistry and Other Industrial Applications

Indazole derivatives have found applications in various industrial sectors, including the production of dyes and novel materials chemimpex.comresearchgate.net. For example, indazole derivatives can be used in the creation of polymers and dyes, potentially enhancing product performance chemimpex.com. General indazole compounds are also noted for their potential use in dye production researchgate.net. However, the specific role or application of this compound (DHI) in dye chemistry or other industrial applications beyond its polymeric material potential is not detailed in the reviewed research.

Compound List:

this compound (also referred to as 5,6-dihydroxy-1H-indazole or DHI)

Dopamine

Poly(dopamine) (PDA)

1H-Indazole

5-fluoro-1H-indazole

5-chloro-1H-indazole

1H-Indazole-5-carboxylic acid

5,6-Dinitro-1H-indazole

5-fluoro-1H-indazole-3-carboxylic acid

5-nitro-1H-indazole

5,6-Difluoro-1H-indazole

1H-Indazole-6-amine, 1-benzoyl-, monohydrochloride

6-Indazolyl-2-picolinic acids

Axitinib (B1684631)

Lonidamine

Pazopanib (B1684535)

Entrectinib

Granisetron (B54018)

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the study of hydroxylated indazoles, including 1H-indazole-5,6-diol, is the development of efficient and environmentally benign synthetic methodologies. Current synthetic routes can be lengthy, low-yielding, and often rely on harsh reagents and protecting group strategies that are not amenable to large-scale production. nih.gov The regioselectivity of reactions on the indazole core, particularly the selective introduction of hydroxyl groups, remains a significant hurdle. beilstein-journals.org

Future research will likely focus on several key areas to address these issues:

Catalyst-based Green Strategies: Exploring transition metal, acid/base-catalyzed, and other eco-friendly methods to construct the indazole scaffold and introduce hydroxyl functionalities. researchgate.net This includes the use of milder reaction conditions and aqueous solvents. researchgate.net

C-H Functionalization: Direct C-H functionalization represents an atom-economical approach to introduce substituents onto the indazole ring, potentially bypassing multi-step sequences. researchgate.netresearchgate.net Developing methods for the selective hydroxylation of the 5- and 6-positions of the 1H-indazole core via C-H activation would be a significant breakthrough.

Flow Chemistry and Biocatalysis: The application of flow chemistry could enable better control over reaction parameters, improving yields and safety. Biocatalysis, using enzymes to perform specific transformations, offers a highly selective and sustainable route to hydroxylated indazoles, potentially overcoming challenges of regioselectivity. researchgate.netmdpi.com

These advancements are crucial for making this compound and related compounds more accessible for extensive biological evaluation and material science applications.

Advanced Computational Approaches for Structure-Function Prediction

The predictive power of computational chemistry is becoming increasingly vital in drug discovery and materials science. For this compound and its derivatives, in silico methods can accelerate the design and discovery process by predicting biological activity and material properties. biotech-asia.orgdoi.org

Future directions in this area include:

Molecular Docking and Dynamics: These techniques can predict the binding affinity and interaction patterns of indazole derivatives with biological targets, such as protein kinases. biotech-asia.orgresearchgate.net This allows for the rational design of more potent and selective inhibitors.

ADMET Prediction: Computational models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds are essential for identifying drug candidates with favorable pharmacokinetic profiles. biotech-asia.org

Quantum Mechanics (QM) and Density Functional Theory (DFT): QM methods like DFT can provide insights into the electronic structure, reactivity, and spectroscopic properties of indazole derivatives. researchgate.netpnrjournal.com This information is valuable for understanding reaction mechanisms and designing novel materials with specific electronic or optical properties.

The integration of these computational tools will enable a more targeted and efficient exploration of the chemical space around this compound, reducing the reliance on costly and time-consuming empirical screening.

Discovery of Novel Biological Targets and Pathways for Hydroxylated Indazoles

The indazole scaffold is a component of numerous FDA-approved drugs, particularly kinase inhibitors used in cancer therapy. nih.govpnrjournal.comresearchgate.net However, the full therapeutic potential of hydroxylated indazoles like this compound is likely yet to be realized.

Future research should aim to:

Screen against Diverse Target Classes: While kinases are a primary focus, hydroxylated indazoles should be screened against a broader range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in other disease pathways. The structural similarity of indazoles to biomolecules like adenine (B156593) and guanine (B1146940) suggests potential interactions with a wide array of biopolymers. researchgate.net

Elucidate Mechanisms of Action: For active compounds, it is crucial to identify the specific molecular targets and signaling pathways they modulate. This can be achieved through a combination of biochemical assays, cell-based studies, and chemoproteomics.

Explore New Therapeutic Areas: Beyond cancer, the anti-inflammatory, antimicrobial, and neuroprotective activities of indazole derivatives suggest their potential for treating a range of conditions. orientjchem.org The unique properties conferred by the 5,6-diol substitution may lead to novel activities in these or other therapeutic areas.

A deeper understanding of the biological targets and mechanisms of action of hydroxylated indazoles will be critical for translating these compounds into new therapies.

Expanding the Scope of Non-Medicinal Applications

While the majority of research on indazoles has been in the medicinal field, their unique chemical and photophysical properties suggest potential for non-medicinal applications.

Future investigations could explore the use of this compound and its derivatives in:

Materials Science: The aromatic and electron-rich nature of the indazole ring, combined with the hydrogen-bonding capabilities of the diol functionality, could be leveraged in the design of organic light-emitting diodes (OLEDs), sensors, or functional polymers. researchgate.net

Agrochemicals: The biological activity of indazole derivatives could be harnessed for the development of new pesticides or herbicides. A systematic investigation into the structure-activity relationships for agrochemical applications is warranted.

Corrosion Inhibition: The ability of nitrogen-containing heterocyclic compounds to adsorb onto metal surfaces makes them potential corrosion inhibitors. The specific electronic properties of this compound may offer advantages in this application. nih.gov

Expanding the scope of research beyond medicinal chemistry could unlock new and valuable applications for this class of compounds.

Design of Next-Generation Indazole-Based Scaffolds for Specific Research Objectives

The indazole core is a versatile scaffold that can be extensively modified to achieve specific research goals. eurekaselect.com Building upon the foundation of this compound, future research will involve the design and synthesis of novel, more complex scaffolds.

Key strategies for designing next-generation indazole-based scaffolds include:

Scaffold Hopping and Molecular Hybridization: These medicinal chemistry strategies involve replacing the indazole core with other bioisosteric rings or combining it with other pharmacophores to create hybrid molecules with novel properties. doi.orgnih.gov

Structure-Based Drug Design: Utilizing crystallographic or computationally derived structural information of a biological target to design ligands with high affinity and selectivity. nih.gov This approach can be used to develop highly specific probes for studying biological processes or as starting points for drug discovery.

Combinatorial Chemistry: The generation of large libraries of diverse indazole derivatives for high-throughput screening can accelerate the discovery of compounds with desired properties. This requires the development of robust and versatile synthetic routes that are amenable to parallel synthesis.

The rational design of new indazole-based scaffolds, guided by a deeper understanding of their structure-property relationships, will be a driving force for future innovation in both medicine and materials science.

Q & A

Q. What synthetic methodologies are recommended for 1H-Indazole-5,6-diol in academic settings?

  • Methodological Answer : this compound can be synthesized via cyclization reactions using aldehydes or ketones under catalytic conditions. For example, green catalysts like lemon peel powder (a natural acid catalyst) have been employed for indazole derivatives, enabling solvent-free and eco-friendly synthesis . Additionally, formaldehyde-mediated addition reactions, as demonstrated in nitroindazole derivatives, provide insights into optimizing regioselectivity and yield . Key steps include controlling reaction temperature (e.g., 120°C under nitrogen) and using sodium metabisulfite to stabilize intermediates .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Methodological Answer :
  • UV-Vis Spectrometry : Monitor reaction intermediates and purity by tracking absorbance shifts (200–350 nm) and applying global analysis with software like Specfit .
  • Chromatography : Use HPLC or TLC with polar solvents (e.g., acetonitrile/water) to separate dihydroxy byproducts.
  • NMR/IR Spectroscopy : Confirm hydroxyl and aromatic proton signals (e.g., δ 6.5–7.5 ppm for indazole protons) and characteristic O–H stretches (~3200 cm⁻¹) .

Q. What storage conditions are optimal for this compound to ensure stability?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. While direct stability data for this compound are limited, analogous dihydroxyindoles (e.g., 5,6-dihydroxyindole) degrade under oxidative conditions. Adding antioxidants (e.g., ascorbic acid) to solutions and avoiding high humidity can mitigate decomposition .

Advanced Research Questions

Q. How do reaction intermediates of this compound behave under oxidative conditions?

  • Methodological Answer : Oxidative pathways can generate quinone-like structures. For example, hypochlorous acid (HOCl) reacts with dihydroxyindoles to form intermediates such as indole-5,6-dione, detectable via UV-Vis kinetics (λmax ~280 nm) . Use stopped-flow techniques and time-resolved spectroscopy to capture transient species. Data contradictions (e.g., unexpected byproducts) may arise from competing chlorination or dimerization pathways, requiring LC-MS for resolution .

Q. What computational strategies predict the biological interactions of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) can model interactions with proteins like lactotransferrin, leveraging structural similarities to indoline-5,6-diol hydrobromide . Density functional theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior and nucleophilic sites. Compare results with experimental data (e.g., cyclic voltammetry) to validate models .

Q. How does the electronic structure of this compound influence its reactivity compared to indole analogs?

  • Methodological Answer : The pyrazole ring in indazole introduces electron-deficient character, altering reaction kinetics. For instance, electrophilic substitution occurs preferentially at the 3-position due to resonance stabilization. Compare with indole-5,6-diol (more electron-rich) using Hammett σ constants or Fukui indices. Experimental validation via competitive reactions (e.g., bromination) and kinetic isotope effects can resolve mechanistic ambiguities .

Data Gaps and Research Directions

  • Contradictions : Limited data on this compound’s solubility and partition coefficients hinder formulation. Cross-reference indole/indazole analogs (e.g., logP ~1.2 for 5,6-dihydroxyindole) but validate experimentally .
  • Future Work : Explore enzymatic oxidation pathways (e.g., tyrosinase-mediated reactions) and neurotoxic potential, as seen in dopamine-derived dihydroxyindoles .

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